molecular formula C6H9N3O4S B13256549 N,1-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

N,1-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B13256549
M. Wt: 219.22 g/mol
InChI Key: RUZQNCMUAKYWDZ-UHFFFAOYSA-N
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Description

N,1-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a chemical compound with the molecular formula C6H9N3O4S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves the reaction of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with sulfonamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N,1-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N,1-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N,1-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
  • 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylboronic acid
  • N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide

Comparison: N,1-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H9N3O4S

Molecular Weight

219.22 g/mol

IUPAC Name

N,1-dimethyl-2,4-dioxopyrimidine-5-sulfonamide

InChI

InChI=1S/C6H9N3O4S/c1-7-14(12,13)4-3-9(2)6(11)8-5(4)10/h3,7H,1-2H3,(H,8,10,11)

InChI Key

RUZQNCMUAKYWDZ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CN(C(=O)NC1=O)C

Origin of Product

United States

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